An In-Depth Technical Guide to (5-Methylfuran-3-yl)methanamine (CAS: 153137-72-5)
An In-Depth Technical Guide to (5-Methylfuran-3-yl)methanamine (CAS: 153137-72-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5-Methylfuran-3-yl)methanamine, a substituted furan derivative, represents a valuable building block in medicinal chemistry and drug discovery. Its unique structural motif, combining a furan ring with a reactive aminomethyl group, makes it an attractive scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of (5-Methylfuran-3-yl)methanamine, including its physicochemical properties, detailed synthetic routes, and potential applications in drug development, with a focus on the underlying chemical principles and experimental considerations.
Introduction: The Significance of the Furan Moiety in Medicinal Chemistry
The furan ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs.[1] Its bioisosteric relationship with other aromatic systems like benzene and thiophene, coupled with its distinct electronic properties and hydrogen bonding capabilities, allows for the fine-tuning of pharmacokinetic and pharmacodynamic profiles of drug candidates. The introduction of an aminomethyl substituent further enhances the molecule's utility, providing a key handle for derivatization and interaction with biological targets. (5-Methylfuran-3-yl)methanamine, with its specific substitution pattern, offers a unique spatial arrangement of functional groups for molecular recognition.
Physicochemical Properties
A thorough understanding of the physicochemical properties of (5-Methylfuran-3-yl)methanamine is crucial for its effective use in synthesis and drug design. While experimental data for this specific compound is limited, its properties can be reliably predicted based on its structure.
| Property | Value | Source |
| CAS Number | 153137-72-5 | N/A |
| Molecular Formula | C₆H₉NO | [2] |
| Molecular Weight | 111.14 g/mol | [2] |
| SMILES | CC1=CC(=CO1)CN | [2] |
| Predicted XlogP | 0.6 | [2] |
| Predicted Boiling Point | 185.3 ± 25.0 °C | N/A |
| Predicted Density | 1.033 ± 0.06 g/cm³ | N/A |
These predicted values suggest that (5-Methylfuran-3-yl)methanamine is a relatively polar, low molecular weight compound, likely to be a liquid at room temperature. Its positive XlogP value indicates a degree of lipophilicity, which is often desirable for cell permeability in drug candidates.
Synthesis of (5-Methylfuran-3-yl)methanamine: A Strategic Approach
Retrosynthetic Analysis
The primary disconnection for the synthesis of (5-Methylfuran-3-yl)methanamine involves the aminomethyl group, leading back to a suitable carbonyl or nitrile precursor at the 3-position of the 5-methylfuran ring.
Caption: Retrosynthetic analysis of (5-Methylfuran-3-yl)methanamine.
Synthetic Route 1: Reductive Amination of 5-Methylfuran-3-carbaldehyde
This is a widely used and generally high-yielding method for the synthesis of amines. The key intermediate is 5-methylfuran-3-carbaldehyde, which can be prepared from a suitable 3-substituted-5-methylfuran.
Step 1: Synthesis of 5-Methylfuran-3-carbaldehyde
The formylation of a furan ring at the 3-position can be achieved through a metal-halogen exchange followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).
Caption: Synthesis of the aldehyde intermediate.
Experimental Protocol: Synthesis of 5-Methylfuran-3-carbaldehyde
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Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.
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Lithiation: Add 3-bromo-5-methylfuran to the cooled THF. Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour. The rationale for this low temperature is to prevent the isomerization of the 3-lithiofuran to the more stable 2-lithiofuran.[3]
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Formylation: Add anhydrous N,N-dimethylformamide (DMF) dropwise to the reaction mixture at -78 °C. Stir for an additional 2 hours at this temperature.
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Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel to afford 5-methylfuran-3-carbaldehyde.
Step 2: Reductive Amination
The aldehyde is then converted to the target amine via reductive amination. This can be achieved in a one-pot reaction or by pre-forming the imine followed by reduction.
Caption: Final reductive amination step.
Experimental Protocol: Reductive Amination
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Reaction Setup: In a pressure vessel, dissolve 5-methylfuran-3-carbaldehyde in methanol saturated with ammonia.
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Catalytic Hydrogenation: Add a catalytic amount of Raney Nickel or Palladium on carbon (Pd/C). Seal the vessel and pressurize with hydrogen gas (typically 50-100 psi). Stir the reaction mixture at room temperature overnight. The use of a catalyst allows for the reaction to proceed under milder conditions.
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Work-up: Carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
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Purification: Dissolve the residue in a suitable solvent and perform an acid-base extraction to isolate the amine. Further purification can be achieved by distillation or column chromatography.
Alternative Reducing Agent: For a non-catalytic approach, sodium cyanoborohydride (NaBH₃CN) can be used as the reducing agent in the presence of ammonium acetate. This method is often preferred for its selectivity and mild reaction conditions.
Synthetic Route 2: Reduction of 5-Methylfuran-3-carbonitrile
An alternative strategy involves the reduction of a nitrile functional group. The required 5-methylfuran-3-carbonitrile can be synthesized from the corresponding carboxylic acid.
Step 1: Synthesis of 5-Methylfuran-3-carbonitrile
5-Methylfuran-3-carboxylic acid can be converted to the primary amide, which is then dehydrated to the nitrile.
Caption: Synthesis of the nitrile intermediate.
Experimental Protocol: Synthesis of 5-Methylfuran-3-carbonitrile
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Amide Formation: Convert 5-methylfuran-3-carboxylic acid to the corresponding acid chloride using thionyl chloride (SOCl₂). Carefully add the crude acid chloride to a cooled solution of concentrated ammonium hydroxide to form 5-methylfuran-3-carboxamide.
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Dehydration: Dehydrate the amide using a suitable dehydrating agent such as phosphorus pentoxide (P₂O₅) or thionyl chloride to yield 5-methylfuran-3-carbonitrile.
Step 2: Nitrile Reduction
The nitrile is then reduced to the primary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).
Caption: Final nitrile reduction step.
Experimental Protocol: Nitrile Reduction
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Reaction Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous THF. Cool the suspension to 0 °C.
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Reduction: Slowly add a solution of 5-methylfuran-3-carbonitrile in anhydrous THF to the LiAlH₄ suspension. After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for several hours. The use of a strong reducing agent like LiAlH₄ is necessary for the complete reduction of the nitrile to the amine.[4][5]
-
Work-up: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser work-up).
-
Purification: Filter the resulting aluminum salts and wash the filter cake with THF. Combine the filtrates and concentrate under reduced pressure to obtain the crude amine. Purify by distillation or column chromatography.
Characterization and Spectroscopic Analysis
As no experimental spectroscopic data for (5-Methylfuran-3-yl)methanamine is publicly available, the following section provides predicted spectral characteristics based on the analysis of similar compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the furan ring protons, the methyl group, and the aminomethyl protons.
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Furan Protons: Two singlets or narrow doublets in the aromatic region (δ 6.0-7.5 ppm). The proton at the 2-position will likely be a singlet, while the proton at the 4-position may show a small coupling to the methyl group.
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Aminomethyl Protons (-CH₂NH₂): A singlet at approximately δ 3.5-4.0 ppm.
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Methyl Protons (-CH₃): A singlet at around δ 2.0-2.5 ppm.
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Amine Protons (-NH₂): A broad singlet that can appear over a wide chemical shift range and may exchange with D₂O.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton.
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Furan Carbons: Four signals in the range of δ 105-160 ppm. The carbon bearing the methyl group (C5) and the oxygen-adjacent carbons (C2) will be the most downfield.
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Aminomethyl Carbon (-CH₂NH₂): A signal around δ 40-50 ppm.
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Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around δ 10-20 ppm.
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z = 111. The fragmentation pattern will likely involve the loss of the amino group and fragmentation of the furan ring. The base peak is often the fragment resulting from benzylic-type cleavage, leading to the formation of a stable furfuryl-like cation.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
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N-H Stretch: A broad absorption in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.
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C-H Stretch: Aliphatic C-H stretches just below 3000 cm⁻¹ and aromatic C-H stretches just above 3000 cm⁻¹.
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C=C Stretch: Absorption bands in the 1500-1600 cm⁻¹ region due to the furan ring.
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C-O Stretch: A strong absorption around 1000-1200 cm⁻¹ for the furan C-O-C bond.
Potential Applications in Drug Discovery and Development
While (5-Methylfuran-3-yl)methanamine itself is not a known therapeutic agent, its structural features make it a highly valuable building block for the synthesis of biologically active molecules. The furan scaffold is present in numerous compounds with a wide range of pharmacological activities.
Anticancer Agents
Derivatives of furan have been extensively investigated as potential anticancer agents.[6] The incorporation of the (5-methylfuran-3-yl)methanamine moiety into larger molecules could lead to compounds that inhibit key signaling pathways involved in tumor growth and proliferation.
Antimicrobial Agents
The furan nucleus is a component of many natural and synthetic antimicrobial compounds. The aminomethyl group of (5-Methylfuran-3-yl)methanamine can be readily derivatized to introduce pharmacophores known to interact with microbial targets.
Central Nervous System (CNS) Active Agents
The structural similarity of the furan ring to other aromatic systems found in CNS-active drugs suggests that derivatives of (5-Methylfuran-3-yl)methanamine could be explored for their potential as modulators of neurotransmitter receptors and transporters.
Conclusion
(5-Methylfuran-3-yl)methanamine is a versatile and promising building block for medicinal chemistry and drug discovery. While detailed experimental data for this specific compound is not yet widely available, its synthesis can be reliably achieved through well-established chemical transformations such as reductive amination or nitrile reduction. The predicted physicochemical and spectroscopic properties provide a solid foundation for its use in the laboratory. The diverse biological activities associated with the furan scaffold highlight the significant potential of (5-Methylfuran-3-yl)methanamine derivatives as novel therapeutic agents. This technical guide serves as a valuable resource for researchers and scientists interested in harnessing the potential of this unique chemical entity.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. PubChemLite - (5-methylfuran-3-yl)methanamine (C6H9NO) [pubchemlite.lcsb.uni.lu]
- 3. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
